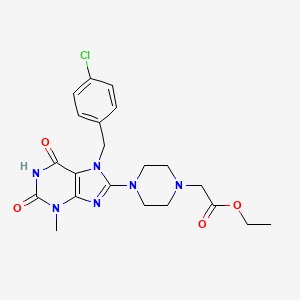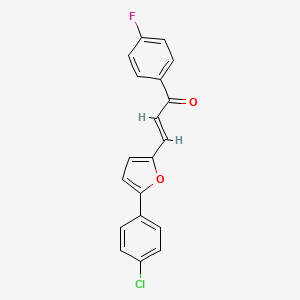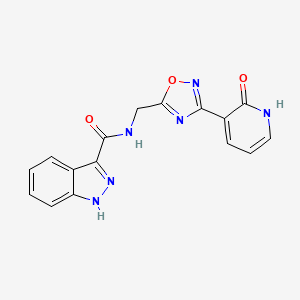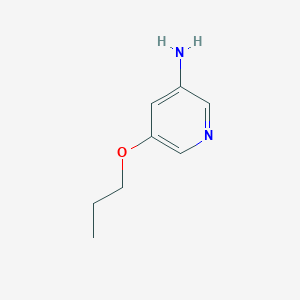![molecular formula C12H12ClNO6S B2635641 1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline CAS No. 1008580-51-5](/img/structure/B2635641.png)
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline, commonly known as CP-465,022, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for regulating glycine levels in the brain. Glycine is an important neurotransmitter that plays a crucial role in various physiological processes, including memory, learning, and cognition. CP-465,022 has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
Proline sulfonamides, including N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat) and N-(carboxy-p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide (Hua Cat-II), have been used to catalyze highly enantioselective and diastereoselective C-C bond-forming reactions. This includes applications in the aldol reaction, Mannich reaction, formal aza-Diels-Alder reaction, tandem Michael/Mannich reaction, and Yamada-Otani reaction. These compounds demonstrate notable ability to construct all-carbon quaternary stereocenters in high enantioselectivity and diastereoselectivity, showing practicality for large scale and industrial applications (Yang & Carter, 2010).
Synthesis and Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, involves a series of steps including esterification, hydrazination, salt formation, cyclization, and conversion into sulfonyl chloride, followed by nucleophilic attack of amines. These compounds have shown certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Domino Annulation Reactions
L-proline catalyzes three-component reactions for synthesizing thieno[3,2-c]thiopyran derivatives. This transformation presumably occurs via a one-pot domino sequence involving enamine formation, aldol condensation, Michael addition, 6-exo-trig cyclization, and elimination. This process involves the creation of three C-C bonds and generates three new stereocenters with complete diastereoselectivity (Indumathi, Perumal, & Menéndez, 2010).
Asymmetric Direct Aldol Reactions
N-Sulfonylcarboxamides, including N-arylsulfonyl derivatives of L-proline amide, have been synthesized for catalyzing the asymmetric direct aldol addition of acetone to 4-nitrobenzaldehyde. These derivatives offer improved reactivities and enantioselectivities compared to L-proline, suggesting their utility as highly enantioselective catalysts for direct aldol reactions (Berkessel, Koch, & Lex, 2004).
Synthesis of Poly(l-proline) Derivatives
The synthesis of optically active poly(cis- and trans-5-isopropylproline) has been reported, with studies on the effect of substituents on the conformation of poly(l-proline). This work involves the formation of Δ′-2-isopropylpyrroline-5-carboxylic acid hydrochloride and its conversion to cis- and trans-isomers of 5-isopropylproline (Mcgrady & Overberger, 1987).
Eigenschaften
IUPAC Name |
1-(5-carboxy-2-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO6S/c13-8-4-3-7(11(15)16)6-10(8)21(19,20)14-5-1-2-9(14)12(17)18/h3-4,6,9H,1-2,5H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHDYKOOUAMDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chloro-3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2635558.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)

![N-(2,3-dimethylphenyl)-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2635565.png)

![[1-(2-Fluorophenyl)piperidin-4-yl]methanol](/img/structure/B2635567.png)
![N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2635568.png)

![2-Chloro-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]acetamide](/img/structure/B2635570.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2635579.png)
![3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635580.png)